1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is a synthetic cannabinoid of the naphthoylindole family. It functions as a full agonist at both the central (CB1) and peripheral (CB2) cannabinoid receptors, with research indicating a binding affinity for the CB1 receptor that is approximately four to five times higher than its affinity for the CB2 receptor. This compound is a critical research tool for investigating structure-activity relationships within the endocannabinoid system, serving as a well-characterized reference compound in pharmacological and analytical studies.
Substituting 1-Butyl-3-(1-naphthoyl)indole (JWH-073) with its close structural analog, JWH-018 (the N-pentyl version), is invalid for reproducible research due to critical, structure-dependent differences in pharmacology and metabolism. The single methylene group difference in the N-alkyl chain significantly alters binding affinity at the CB2 receptor and modifies in vivo potency. Furthermore, both compounds are metabolized into multiple, distinct, pharmacologically active hydroxylated metabolites. The unique metabolite profile of JWH-073 necessitates its specific use in analytical, forensic, or toxicological applications where distinguishing it from JWH-018 is essential.
In comparative binding assays, 1-Butyl-3-(1-naphthoyl)indole (JWH-073) and its N-pentyl analog JWH-018 show nearly identical high affinity for the CB1 receptor. However, JWH-073 displays a significantly lower affinity for the CB2 receptor (Ki = 38 ± 2.4 nM) compared to JWH-018 (Ki = 2.94 ± 2.65 nM). This results in a 13-fold difference in CB2 binding, establishing JWH-073 as a more selective CB1 agonist relative to JWH-018.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | CB1: 8.9 ± 1.8 nM; CB2: 38 ± 2.4 nM |
| Comparator Or Baseline | JWH-018: CB1: 9.00 ± 5.00 nM; CB2: 2.94 ± 2.65 nM |
| Quantified Difference | ~13x lower affinity for CB2 receptor vs. JWH-018 |
| Conditions | In vitro competitive binding assays using cannabinoid receptor radioligand. |
This selective affinity profile is critical for researchers needing to probe CB1-mediated pathways with minimized CB2 receptor interaction relative to the widely used JWH-018.
Unlike compounds that are deactivated upon metabolism, Phase I metabolism of 1-Butyl-3-(1-naphthoyl)indole produces several distinct monohydroxylated metabolites that retain high nanomolar binding affinity and potent agonist activity at CB1 and CB2 receptors. This profile of active metabolites is structurally dependent on the N-butyl chain and is different from the profile generated by the N-pentyl analog, JWH-018.
| Evidence Dimension | Metabolite Bioactivity |
| Target Compound Data | Produces multiple monohydroxylated metabolites that retain high affinity and agonist activity at CB1/CB2 receptors. |
| Comparator Or Baseline | JWH-018 also produces active metabolites, but their specific structures and relative concentrations differ due to the different N-alkyl chain. |
| Quantified Difference | Qualitatively different metabolic fingerprint. |
| Conditions | In vitro studies with human liver microsomes and in vivo animal models. |
For analytical and forensic applications, this compound is an essential standard for identifying its specific use and for synthesizing its unique, biologically active metabolites for further toxicological assessment.
In vivo studies in mice consistently demonstrate a clear potency hierarchy among related cannabinoids: JWH-018 > JWH-073 > Δ9-THC. In behavioral assays such as drug discrimination, JWH-073 is approximately 4.5 times less potent than JWH-018, with ED₅₀ values of 0.058 mg/kg and 0.013 mg/kg, respectively. Other reports describe the overall potency of JWH-073 as being roughly 50% less than that of JWH-018.
| Evidence Dimension | In Vivo Potency (Drug Discrimination ED₅₀) |
| Target Compound Data | 0.058 mg/kg |
| Comparator Or Baseline | JWH-018: 0.013 mg/kg |
| Quantified Difference | 4.5-fold less potent than JWH-018 in this assay. |
| Conditions | Drug discrimination assay in rhesus monkeys, intravenous administration. |
This lower potency provides a wider therapeutic window and allows for finer titration in dose-response experiments compared to the more potent JWH-018, which is crucial for avoiding ceiling effects in sensitive assays.
As a primary reference material for the unambiguous identification and quantification of JWH-073 and its unique, active metabolites in complex matrices. Its distinct metabolic profile makes it an essential control to differentiate from JWH-018 exposure in toxicological screening and forensic casework.
For investigating the influence of N-alkyl chain length on cannabinoid receptor binding and function. Its well-defined difference in CB2 affinity and in vivo potency compared to JWH-018 makes it the ideal candidate for systematically probing the steric and electronic requirements of the N-1 indole position.
In experiments designed to investigate CB1-mediated signaling with reduced concomitant CB2 activation. Its 13-fold lower affinity for CB2 receptors compared to JWH-018 allows for more targeted studies of central nervous system effects with less peripheral interference.
Irritant;Health Hazard